molecular formula C8H12O4 B095231 1,4-Dioxecane-5,10-dione CAS No. 15498-31-4

1,4-Dioxecane-5,10-dione

Cat. No. B095231
CAS RN: 15498-31-4
M. Wt: 172.18 g/mol
InChI Key: PAALZGOZEUHCET-UHFFFAOYSA-N
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Description

1,4-Dioxecane-5,10-dione is a chemical compound that is part of a broader class of cyclic diones. While the provided papers do not directly discuss 1,4-Dioxecane-5,10-dione, they do provide insights into related structures and synthesis methods that can be informative for understanding this compound. For instance, the synthesis of 5-phenyl-1,3-dioxane-4,6-dione derivatives involves cycloaddition reactions, which could be relevant for synthesizing similar structures like 1,4-Dioxecane-5,10-dione .

Synthesis Analysis

The synthesis of related cyclic dione compounds often involves multi-step reactions. For example, the synthesis of 5-phenyl-1,3-dioxane-4,6-dione derivatives is achieved through a one-pot procedure that includes cycloaddition of phenyl ketene with carbonyl compounds, followed by transformation into the final product . This suggests that a similar approach could potentially be applied to synthesize 1,4-Dioxecane-5,10-dione, although specific conditions and reagents may differ.

Molecular Structure Analysis

The molecular structure and conformations of cyclic diones can be complex. For instance, 1,2-dimethoxycyclobutene-3,4-dione exists in two forms with different symmetries and has been studied using electron diffraction and quantum mechanical calculations . This indicates that 1,4-Dioxecane-5,10-dione may also exhibit multiple conformations, and a detailed analysis would require similar investigative techniques to determine its precise structure.

Chemical Reactions Analysis

Cyclic diones can participate in various chemical reactions. The related compound 5-oxapentacyclo[7.3.0.0^3,7.0^4,12.0^6,10]dodecane-2,8-dione was synthesized through an intramolecular alkene-oxirane cycloaddition . This demonstrates the potential reactivity of cyclic diones in forming complex fused ring systems, which could be relevant when considering the reactivity of 1,4-Dioxecane-5,10-dione in similar cycloaddition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-Dioxecane-5,10-dione would likely include its melting point, boiling point, solubility, and stability under various conditions. While the provided papers do not give specific data on these properties for 1,4-Dioxecane-5,10-dione, they do mention that 1,3-dioxane-4,6-dione is a rigid cyclic structure that can undergo easy hydrolysis . This suggests that 1,4-Dioxecane-5,10-dione may also be susceptible to hydrolysis, and its rigidity could influence its physical properties.

Scientific Research Applications

  • Organic Synthesis : 1,4-Dioxecane-5,10-dione derivatives have been synthesized and used in various organic reactions. For instance, 4-aryl-5,10-dihydro-4H-benzo[g]chromene-5,10-dione derivatives were synthesized through a triethylbenzylammonium chloride catalyzed multicomponent reaction under solvent-free conditions, highlighting the potential for environmentally friendly synthesis methods (Yao, Yu, Li, & Tu, 2009).

  • Anticancer Properties : Compounds derived from 1,4-Dioxecane-5,10-dione have shown interesting cytotoxic activity against different cancer cell lines. A study synthesized 3-substituted 1H-benzo[g]isochromene-5,10-diones and their derivatives, revealing their potential as anticancer agents (Dang Thi et al., 2015).

  • Chemical Properties and Interactions : The chemical properties and interactions of 1,4-Dioxecane-5,10-dione derivatives have been extensively studied. For example, chromophore-modified antitumor anthracenediones, related to antitumor agents ametantrone and mitoxantrone, were synthesized and evaluated for their cytotoxic activity and DNA binding capabilities (Gandolfi et al., 1995).

  • Materials Science : In the field of materials science, derivatives of 1,4-Dioxecane-5,10-dione have been used to improve the properties of polymers. A bifunctional monomer derived from lactide was synthesized for toughening polylactide, demonstrating the versatility of these compounds in polymer chemistry (Jing & Hillmyer, 2008).

  • Novel Polymer Synthesis : The ring-opening polymerization of novel monomers derived from 1,4-Dioxecane-5,10-dione has been explored for creating new types of degradable polyesters (Benabdillah et al., 1999).

  • Electrochemical Applications : Some studies have investigated the redox mediating properties of 1,4-Dioxecane-5,10-dione derivatives for applications in electrochemistry, such as in the modification of electrodes (Ramanavičius, Genys, & Ramanaviciene, 2014).

properties

IUPAC Name

1,4-dioxecane-5,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c9-7-3-1-2-4-8(10)12-6-5-11-7/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAALZGOZEUHCET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)OCCOC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40165763
Record name 1,4-Dioxecane-5,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40165763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dioxecane-5,10-dione

CAS RN

15498-31-4
Record name Ethylene adipate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dioxecane-5,10-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015498314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Dioxecane-5,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40165763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dioxecane-5,10-dione
Source European Chemicals Agency (ECHA)
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Record name 1,4-DIOXECANE-5,10-DIONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Shrikhande - 2012 - search.proquest.com
Laminates are extensively used for food packaging applications such as retort pouches and retort packaging, boil in the bag, microwavable packaging, military meals ready to eat (…
Number of citations: 4 search.proquest.com
X Niu, Z Nie, G Wang - Fire and Materials, 2018 - Wiley Online Library
A novel phosphonated bisphenol‐A glycol (3001‐OH) was synthesized by the ring opening reaction between α,ω‐phenol‐terminated aromatic polyphosphonate and propylene oxide. …
Number of citations: 6 onlinelibrary.wiley.com

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